tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound characterized by its unique structural features, including the presence of both oxygen and nitrogen atoms within its ring system. This compound is classified under specialty chemicals and heterocyclic compounds, often utilized in scientific research and pharmaceutical applications. Its chemical formula is with a molecular weight of approximately 245.27 g/mol. The compound has garnered attention for its potential in drug discovery and as a building block for complex molecular synthesis .
The synthesis of tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves several methodologies aimed at constructing the bicyclic framework. Key methods include:
These synthetic approaches often require careful control of reaction conditions to ensure high yields and desired stereochemical outcomes.
The molecular structure of tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate features a bicyclic arrangement with hydroxyl groups and a carboxylate moiety. The structure can be represented using the following data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
| InChI | InChI=1S/C11H19NO5/c1-10(2,3)17-9(13)12-4-7-6-16-8(5-12)11(7,14)15/h7-8,14-15H,4-6H2,1-3H3 |
| SMILES | CC(C)(C)OC(=O)N1CC2COC(C1)C2(O)O |
This structural data highlights the compound's complexity and potential for various interactions in biological systems .
tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is involved in several notable chemical reactions:
These reactions illustrate the compound's versatility in synthetic organic chemistry.
The mechanism of action for tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with various molecular targets such as receptors or enzymes within biological systems. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing critical biological pathways. This interaction can lead to changes in signaling cascades or metabolic processes, making it a candidate for therapeutic applications .
The physical and chemical properties of tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate are crucial for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
| Melting Point | Not specified |
| Boiling Point | Not specified |
These properties are essential for determining the compound's suitability for various applications in research and industry .
tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate has several significant applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: